Cas no 253449-04-6 (Wiskostatin)

Wiskostatin Chemical and Physical Properties
Names and Identifiers
-
- 9H-Carbazole-9-ethanol,3,6-dibromo-a-[(dimethylamino)methyl]-
- 1-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-3-(DIMETHYLAMINO)PROPAN-2-OL
- 1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol
- Wiskostatin
- Withaferin A
- 1-(3,6-dibromocarbazol-9-yl)-3-dimethylaminopropan-2-ol
-
- MDL: MFCD00218393
- Inchi: InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3
- InChI Key: XUBJEDZHBUPBKL-UHFFFAOYSA-N
- SMILES: OC(CN(C)C)CN1C2=C(C3=C1C=CC(Br)=C3)C=C(Br)C=C2
Computed Properties
- Exact Mass: 423.97900
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
Experimental Properties
- Melting Point: 153-155
- Solubility: DMSO: soluble10mg/mL, clear
- PSA: 28.40000
- LogP: 4.24200
Wiskostatin Security Information
Wiskostatin Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Wiskostatin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | W498925-5mg |
Wiskostatin |
253449-04-6 | 5mg |
$ 115.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204399A-5mg |
Wiskostatin, |
253449-04-6 | 5mg |
¥903.00 | 2023-09-05 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19246-1mg |
Wiskostatin |
253449-04-6 | 98% | 1mg |
¥831.00 | 2023-09-09 | |
Apollo Scientific | OR0332-250mg |
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol |
253449-04-6 | 97% | 250mg |
£65.00 | 2023-09-02 | |
TRC | W498925-1mg |
Wiskostatin |
253449-04-6 | 1mg |
$ 64.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01197-5mg |
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(dimethylamino)propan-2-ol |
253449-04-6 | ≥98% (HPLC) | 5mg |
¥2328.0 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204399-1mg |
Wiskostatin, |
253449-04-6 | 1mg |
¥353.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1055109-250mg |
Wiskostatin |
253449-04-6 | 98% | 250mg |
$105 | 2024-06-07 | |
MedChemExpress | HY-12534-100mg |
Wiskostatin |
253449-04-6 | 99.58% | 100mg |
¥8300 | 2024-07-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204399C-50mg |
Wiskostatin, |
253449-04-6 | 50mg |
¥5987.00 | 2023-09-05 |
Wiskostatin Related Literature
-
Craig M. Tamble,Robert P. St. Onge,Guri Giaever,Corey Nislow,Alexander G. Williams,Joshua M. Stuart,R. Scott Lokey Mol. BioSyst. 2011 7 2019
-
M. A. Fardin,O. M. Rossier,P. Rangamani,P. D. Avigan,N. C. Gauthier,W. Vonnegut,A. Mathur,J. Hone,R. Iyengar,M. P. Sheetz Soft Matter 2010 6 4788
Additional information on Wiskostatin
Introduction to Wiskostatin (CAS No. 253449-04-6)
Wiskostatin, also known by its CAS number 253449-04-6, is a compound of significant interest in the fields of pharmacology and biotechnology. This compound has been extensively studied for its potential applications in drug development, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders. Recent advancements in research have shed light on its unique properties and mechanisms of action, making it a promising candidate for therapeutic interventions.
The chemical structure of Wiskostatin is characterized by a complex arrangement of functional groups that contribute to its bioactivity. Its molecular formula and molecular weight have been precisely determined, allowing researchers to explore its interactions with cellular components. The compound's ability to modulate specific cellular pathways has been a focal point of recent studies, with findings suggesting potential applications in targeted therapies.
One of the most notable aspects of Wiskostatin is its role in inhibiting certain enzymes that are critical in disease progression. For instance, recent research has demonstrated its effectiveness in inhibiting kinases involved in cancer cell proliferation. This discovery has opened new avenues for the development of anti-cancer drugs that are both potent and selective.
In addition to its enzymatic inhibition properties, Wiskostatin has also been investigated for its effects on cellular signaling pathways. Studies have shown that it can influence the activity of key signaling molecules, thereby modulating cellular responses to external stimuli. These findings have implications for the treatment of conditions such as inflammation and autoimmune diseases, where dysregulated signaling pathways play a significant role.
The synthesis and purification of Wiskostatin have been optimized through advanced chemical techniques, ensuring high purity and consistency in its production. Researchers have also explored various methods to enhance its bioavailability, which is crucial for its potential use as an oral or injectable medication.
Recent clinical trials involving Wiskostatin have provided encouraging results, with early-stage data indicating its safety and efficacy in human subjects. These trials have paved the way for further investigation into its therapeutic potential, particularly in combination with other drugs or as part of personalized treatment regimens.
In conclusion, Wiskostatin (CAS No. 253449-04-6) represents a cutting-edge compound with vast potential in the field of medicine. Its unique properties, combined with ongoing research efforts, position it as a key player in the development of innovative treatments for a wide range of diseases.
253449-04-6 (Wiskostatin) Related Products
- 168892-66-8(4-2-(Boc-amino)ethyloxybenzoic Acid)
- 1807079-93-1(3-(Difluoromethyl)-4-hydroxy-2-nitropyridine-5-carboxaldehyde)
- 1416344-28-9(2-[5-(Tetrahydro-furan-2-yl)-[1,3,4]oxadiazol-2-yl]-phenylamine)
- 1803854-10-5(2,4-Dimethyl-3-methoxybenzamide)
- 2171849-25-3(3-{(benzyloxy)carbonylamino}-1-(4-bromophenyl)cyclobutane-1-carboxylic acid)
- 2227762-43-6((2R)-4-amino-1-fluorobutan-2-ol)
- 123864-94-8(Erucifoline N-oxide)
- 2172537-26-5(9-(ethoxymethyl)-5-oxa-2,8-diazaspiro3.5nonane)
- 2228509-42-8(tert-butyl N-{2-2-(aminooxy)propan-2-ylphenyl}carbamate)
- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)
